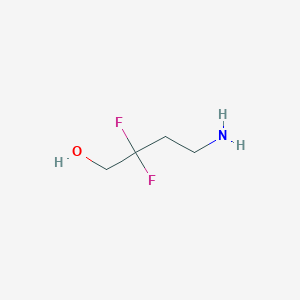

4-Amino-2,2-difluorobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Amino-2,2-difluorobutan-1-ol” is a chemical compound with the CAS Number: 2358038-28-3 . It has a molecular weight of 125.12 . It is in the form of an oil .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C4H9F2NO/c5-4(6,3-8)1-2-7/h8H,1-3,7H2 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 125.12 .

科学的研究の応用

Synthesis of Fluorinated Amino Acids

Research has shown that 4-Amino-2,2-difluorobutan-1-ol is a precursor in the stereoselective synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are synthesized starting from fluorinated butanoic acids, highlighting the compound's role in introducing fluorine atoms into bioactive molecules. This process is significant for drug design, as fluorinated amino acids can enhance the properties of pharmaceuticals (Pigza, Quach, & Molinski, 2009).

Foldamer Synthesis

Another application involves the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, derived from amino alcohols. This process contributes to the development of new foldamers, oligomers that adopt specific, folded conformations. These structures are useful in understanding protein folding and designing novel biomolecules with specific functions (Lucarini & Tomasini, 2001).

Biocatalysis

This compound's derivatives have been used in the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, utilizing a systems biocatalysis approach. This approach combines aldol reactions with stereoselective transamination, demonstrating the compound's utility in producing chiral building blocks for industrial and medicinal chemistry applications (Hernández et al., 2017).

Biofuel Production

In the context of biofuel production, derivatives of this compound have been explored as intermediates in the synthesis of 2-methylpropan-1-ol (isobutanol), a promising biofuel. This research highlights the role of engineered enzymes in overcoming cofactor imbalances, thus enabling anaerobic production processes that are more economically viable (Bastian et al., 2011).

Asymmetric Synthesis

The compound has also been used in the asymmetric synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, a process crucial for creating bioisosteres of leucine in drug design. This illustrates its importance in large-scale preparation of chiral compounds for pharmaceutical applications (Han et al., 2019).

Safety and Hazards

The safety information available indicates that “4-Amino-2,2-difluorobutan-1-ol” is potentially dangerous. It has hazard statements H227, H302, H314, and H335 . These statements indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

4-amino-2,2-difluorobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c5-4(6,3-8)1-2-7/h8H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMDQPJKQOQSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2578081.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578099.png)

![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)